5-Hydroxy Thiabendazole-13C2,15N
Description
Systematic Nomenclature and Isotopic Labeling Patterns
5-Hydroxy Thiabendazole-13C2,15N is a stable isotope-labeled derivative of the parent compound thiabendazole, a benzimidazole-class fungicide and anthelmintic. Its systematic IUPAC name is 2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-ol-13C2,15N , reflecting the substitution of two carbon-13 atoms and one nitrogen-15 atom within the benzimidazole core. The isotopic labeling occurs at specific positions:
- 13C atoms replace natural carbon at positions 2 and 6 of the benzimidazole ring.
- 15N replaces the nitrogen atom at position 1 of the benzimidazole moiety.
This labeling pattern ensures minimal disruption to the compound’s electronic structure while enabling precise tracking in mass spectrometric and metabolic studies.
Molecular Formula and Mass Spectrometric Profile
The molecular formula of this compound is C8¹³C2H7N2¹5NOS , with a molecular weight of 220.23 g/mol . High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 220.0434 (calculated for C10H7N3OS¹³C2¹5N), consistent with isotopic enrichment. Key fragmentation patterns include:
Table 1: Mass Spectrometric Data
| Ion Type | m/z (Observed) | m/z (Calculated) | Relative Abundance (%) |
|---|---|---|---|
| [M+H]+ | 220.0434 | 220.0432 | 100 |
| [M+H-HCN]+ | 190.0321 | 190.0318 | 45 |
| [M+H-Thiazole]+ | 147.0189 | 147.0187 | 30 |
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (250 MHz, CD3OD, δ ppm):
- δ 9.00 (s, 1H, H2' of thiazole).
- δ 8.10 (d, 1H, H5' of thiazole).
- δ 7.30 (d, 1H, H7 of benzimidazole).
- δ 6.90 (d, 1H, H4 of benzimidazole).
- δ 6.70 (s, 1H, H6 of benzimidazole).
13C NMR (62.5 MHz, CD3OD, δ ppm):
- δ 163.2 (C2 of benzimidazole, 13C-labeled).
- δ 156.8 (C6 of benzimidazole, 13C-labeled).
- δ 150.1 (C1 of benzimidazole, 15N-adjacent).
- δ 121.4 (C5' of thiazole).
Isotopic labeling induces minor deshielding effects (<0.3 ppm) compared to the unlabeled compound due to increased nuclear spin.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR Spectrum (Nujol mull, cm⁻¹):
- 3241 : O-H stretch (phenolic group).
- 2618 : N-H stretch (benzimidazole).
- 1627 , 1499 : Aromatic C=C stretching.
- 1287 : C-N stretch (thiazole).
Isotopic substitution causes negligible shifts (<5 cm⁻¹) in vibrational modes.
UV-Vis Spectrum (Ethanol, λmax):
- 318.5 nm (π→π* transition, benzimidazole-thiazole conjugation).
- 250.0 nm (n→π* transition, lone pairs on sulfur and nitrogen).
X-ray Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction of the unlabeled analog reveals a planar benzimidazole-thiazole system with a dihedral angle of 8.2° between the rings. The hydroxyl group at position 5 forms an intramolecular hydrogen bond with N3 of the benzimidazole (O-H···N distance: 2.67 Å ). Isotopic labeling does not alter the crystal lattice but slightly reduces bond lengths involving 13C and 15N (e.g., C2-N1: 1.34 Å vs. 1.36 Å in the natural isotope).
Table 2: Key Crystallographic Parameters
| Parameter | Unlabeled Compound | 13C2,15N-Labeled Compound |
|---|---|---|
| Space Group | P21/c | P21/c |
| Unit Cell (Å) | a=7.21, b=9.45, c=12.30 | a=7.20, b=9.44, c=12.29 |
| Bond Length C2-N1 (Å) | 1.36 | 1.34 |
| Dihedral Angle (°) | 8.2 | 8.1 |
Properties
CAS No. |
1391052-65-5 |
|---|---|
Molecular Formula |
C₈¹³C₂H₇N₂¹⁵NOS |
Molecular Weight |
220.23 |
Synonyms |
2-(4-Thiazolyl)-1H-benzimidazol-6-ol-13C2,15N; 5-Hydroxythiabendazole-13C2,15N; |
Origin of Product |
United States |
Preparation Methods
Base Synthesis of Thiabendazole
Thiabendazole (TBZ), the precursor to 5-OH-TBZ, is synthesized via an acid-catalyzed condensation reaction between o-phenylenediamine and 4-cyanothiazole in aqueous media. The reaction proceeds at elevated temperatures (80–100°C) under acidic conditions, typically using hydrochloric acid as a catalyst. This one-step process yields TBZ with high purity (>95%) and avoids the need for organic solvents, making it cost-effective and environmentally favorable.
Key reaction parameters:
-
Molar ratio: 1:1 stoichiometry of o-phenylenediamine to 4-cyanothiazole.
-
Temperature: 80–100°C.
-
Catalyst: 10–20% (v/v) hydrochloric acid.
-
Reaction time: 4–6 hours.
Isotopic Labeling Strategies
To introduce 13C and 15N labels into TBZ, isotopically enriched precursors are used:
-
13C-labeled 4-cyanothiazole: Synthesized by substituting natural-abundance carbon atoms with 13C at the cyanide and thiazole ring positions.
-
15N-labeled o-phenylenediamine: Prepared by incorporating 15N into the amine groups.
The labeled precursors undergo the same condensation reaction as described in Section 1.1. For 5-Hydroxy Thiabendazole-13C2,15N, isotopic labels are introduced at two carbon atoms (C2 and C4 of the thiazole ring) and one nitrogen atom (N1 of the benzimidazole moiety).
Hydroxylation of Thiabendazole-13C2,15N
Chemical Hydroxylation
Hydroxylation at the 5-position of TBZ is achieved using oxidizing agents such as hydrogen peroxide (H2O2) or enzymatic systems (e.g., cytochrome P450 mimics). For isotopic analogs, the reaction conditions are optimized to preserve label integrity:
Typical procedure:
-
Dissolve Thiabendazole-13C2,15N in a 1:1 mixture of acetic acid and water.
-
Add 30% H2O2 dropwise at 50–60°C.
-
Stir for 12–24 hours.
-
Neutralize with sodium bicarbonate and extract with ethyl acetate.
Enzymatic Hydroxylation
In biological systems, TBZ is metabolized to 5-OH-TBZ via hepatic cytochrome P450 enzymes. While less common in industrial synthesis, enzymatic methods are explored for high regioselectivity.
Purification and Characterization
Solid-Phase Extraction (SPE)
Crude this compound is purified using reversed-phase SPE cartridges (e.g., C18). The process involves:
-
Conditioning with methanol and water.
-
Loading the reaction mixture.
-
Washing with 10% methanol.
-
Eluting with 80% methanol.
Analytical Confirmation
High-performance liquid chromatography (HPLC):
-
Column: C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: 10–90% B over 15 minutes.
Mass spectrometry (MS):
Challenges in Isotopic Synthesis
Label Stability
Isotopic labels may degrade under harsh reaction conditions (e.g., high temperature or strong acids). Strategies to mitigate this include:
Cost and Availability
13C and 15N precursors are expensive, with 13C-labeled cyanothiazole costing approximately $500–$1,000 per gram. Custom synthesis services (e.g., LGC Standards, Hexonsynth) dominate production due to these barriers.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Thiabendazole-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and transformations of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in environmental studies to track the fate and impact of Thiabendazole in various ecosystems
Mechanism of Action
The mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is similar to that of Thiabendazole. It primarily inhibits the enzyme fumarate reductase, which is specific to helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The compound also suppresses egg and larval production, further reducing the parasite population .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Attributes
| Compound Name | CAS Number | Isotopic Labels | Molecular Weight | Purity | Storage | Primary Application |
|---|---|---|---|---|---|---|
| This compound | 1391052-65-5 | 13C (2), 15N (1) | 220.23 | >95% | -20°C | LC-MS internal standard |
| 5-Hydroxy Thiabendazole Methyl Ether-HCl | Not provided | 13C, 15N | Not available | Not given | Short shelf | Analytical method development |
| 4-Hydroxy Trimethoprim-13C3 | 1391053-67-0 | 13C (3) | Not available | Not given | Not provided | Trimethoprim metabolism |
| Thiabendazole (non-isotopic) | 148-79-8 | None | 201.25 | Varies | Room temperature | Anthelmintic drug |
Regulatory and Handling Considerations
- Controlled Derivatives : The methyl ether hydrochloride variant requires BSL certification and permits, reflecting stricter regulatory oversight .
- Logistical Challenges: Short shelf life and cold-chain storage necessitate careful planning for SIL compounds, contrasting with non-labeled counterparts .
Q & A
Basic Research Questions
Q. How is 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves introducing stable isotopes (¹³C and ¹⁵N) into the thiabendazole backbone via precursor substitution or isotopic exchange. For example, similar thiadiazole derivatives are synthesized using multi-step reactions involving trichloroethyl carboxamides and phenylamino-thiadiazole intermediates . Characterization employs:
- Mass Spectrometry (MS) : To confirm isotopic enrichment and purity (e.g., ¹³C₂ and ¹⁵N incorporation) .
- Nuclear Magnetic Resonance (NMR) : ¹³C and ¹⁵N NMR to resolve structural integrity and isotopic labeling positions .
- High-Performance Liquid Chromatography (HPLC) : Paired with reference standards (e.g., pharmacopeial guidelines) to quantify impurities like benzene-1,2-diamine .
Q. What analytical techniques are critical for quantifying 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N in environmental or biological matrices?
- Methodological Answer :
- Isotope Dilution Mass Spectrometry (IDMS) : Uses labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects and improve quantification accuracy .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Detects trace levels in complex samples (e.g., soil, plant tissues) with high specificity .
- Quality Control : Cross-validation with certified reference materials (CRMs) and adherence to pharmacopeial guidelines (e.g., USP/EP standards for impurity profiling) .
Advanced Research Questions
Q. How can 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N be used to study metabolic pathways in plant or microbial systems?
- Methodological Answer :
- Isotopic Tracer Studies : Introduce ¹³C/¹⁵N-labeled compound into growth media or soil to track metabolic byproducts (e.g., hydroxylated metabolites) via LC-MS or GC-MS .
- Kinetic Modeling : Use ¹⁵N recovery rates to calculate nitrogen use efficiency (NUE) and persistence in ecosystems .
- Example Data :
| Parameter | Value (µmol kg⁻¹ h⁻¹) | Reference |
|---|---|---|
| Valine Oxidation | 12.4 ± 1.2 | |
| Leucine Carbon Flux | 8.7 ± 0.9 |
Q. What experimental designs optimize the use of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N in environmental fate studies?
- Methodological Answer :
- Sampling Optimization : Stratified soil/vegetation sampling to account for isotopic heterogeneity. Use ANOVA or Duncan’s test (SPSS) to assess spatial/temporal variability .
- Tracer Partitioning : Calculate ¹⁵N recovery in plant-soil systems using mass balance equations:
This helps quantify leaching or volatilization .
- Long-Term Stability Tests : Monitor isotopic exchange under varying pH/temperature to assess label integrity .
Q. How do isotopic labels (¹³C/¹⁵N) enhance mechanistic studies of thiabendazole degradation in catalytic systems?
- Methodological Answer :
- Reaction Pathway Elucidation : Use ¹³C-labeled positions to track bond cleavage (e.g., C–N or C–S) during photocatalytic degradation via FT-IR or XPS .
- Isotope Effects in Kinetics : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps (e.g., hydrogenolysis vs. hydroxylation) .
- Catalyst Characterization : H₂-TPR and NH₃-TPD to map acid sites and metal-support interactions in catalysts like CuCoNiAl-MMO, which influence degradation efficiency .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
